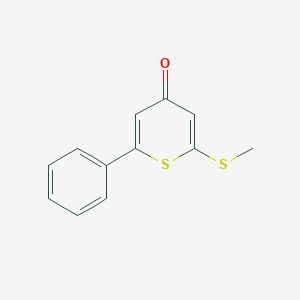

2-Methylthio-6-phenyl-4H-thiopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-6-phenylthiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETMKYFYBRQFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)C=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551480 | |

| Record name | 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113544-16-4 | |

| Record name | 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectral analysis, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogues to provide robust, scientifically-grounded insights into its synthesis, characterization, and potential biological activities.

Introduction: The Thiopyran Scaffold in Drug Discovery

The 4H-thiopyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The incorporation of a sulfur atom into the six-membered ring, analogous to the oxygen in pyrans, imparts unique physicochemical properties that can influence biological activity.[1][2] Thiopyran derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][3][4] The subject of this guide, this compound, combines this promising heterocyclic core with a phenyl substituent, a common feature in many bioactive molecules, and a methylthio group, which can modulate the electronic properties and metabolic stability of the compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 113544-16-4 | [5] |

| Molecular Formula | C₁₂H₁₀OS₂ | [5] |

| Molecular Weight | 234.34 g/mol | [5] |

| Appearance | Predicted to be a crystalline solid | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | N/A |

Synthesis and Reaction Mechanisms

A definitive, published synthesis for this compound is not currently available. However, based on established synthetic routes for analogous thiopyran-4-ones, a plausible and robust synthetic strategy can be proposed. The following protocol is based on the well-documented reaction of a 1,3-dicarbonyl compound or its equivalent with a sulfur-donating reagent, a common method for constructing the thiopyran ring.[6][7]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of a Dithiocarboxylate Intermediate

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of benzoylacetone (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dithiocarboxylate intermediate.

Step 2: S-Methylation

-

Dissolve the crude dithiocarboxylate intermediate from Step 1 in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the S-methylated intermediate.

Step 3: Intramolecular Cyclization

-

Dissolve the purified S-methylated intermediate in a suitable solvent such as acetic acid or toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Spectral Characterization (Predicted)

While experimental spectra are not available, the spectral characteristics of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 5H | Phenyl group protons |

| ~ 6.5 - 6.7 | Singlet | 1H | Vinylic proton on the thiopyran ring |

| ~ 6.3 - 6.5 | Singlet | 1H | Vinylic proton on the thiopyran ring |

| ~ 2.5 | Singlet | 3H | Methylthio (-S-CH₃) protons |

Note: The exact chemical shifts of the vinylic protons can vary depending on the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 190 | C=O (carbonyl carbon) |

| ~ 155 - 165 | C-S (carbon of the thiopyran ring attached to sulfur) |

| ~ 130 - 140 | Phenyl group carbons (quaternary and CH) |

| ~ 120 - 130 | Vinylic carbons of the thiopyran ring |

| ~ 15 - 20 | -S-CH₃ (methylthio carbon) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the carbon-sulfur bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1640 - 1680 | Strong | C=O stretching vibration of the α,β-unsaturated ketone |

| ~ 1580 - 1620 | Medium | C=C stretching vibrations of the thiopyran and phenyl rings |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretching |

| ~ 2850 - 2950 | Weak | Aliphatic C-H stretching of the methyl group |

| ~ 600 - 800 | Medium | C-S stretching vibrations |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.34 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group, the phenyl group, and carbon monoxide.

Potential Biological Activity and Therapeutic Applications

The thiopyran-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] The presence of the phenyl and methylthio substituents in this compound suggests that it is a promising candidate for various therapeutic applications.

Anticancer Activity

Many thiopyran derivatives have been reported to possess significant anticancer properties.[1] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells. The planar structure of the thiopyran ring allows for potential intercalation with DNA, while the substituents can interact with specific enzyme active sites.

Anti-inflammatory and Analgesic Activity

The structural similarity of 4H-thiopyran-4-ones to flavonoids, which are known for their anti-inflammatory properties, suggests that this compound could also exhibit such activity. The potential mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antimicrobial Activity

Sulfur-containing heterocycles are a cornerstone of many antimicrobial drugs. Thiopyran derivatives have shown activity against a range of bacteria and fungi.[1][4] The presence of the sulfur atom and the overall lipophilicity of the molecule can facilitate its transport across microbial cell membranes, where it can disrupt essential cellular processes.

Logical Pathway for Biological Investigation

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activities, based on the established chemistry of related compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of its pharmacological profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

- Supporting Information for a relevant article providing examples of spectral data. (Note: A specific citation cannot be provided as the initial search did not yield a direct publication for the target molecule's synthesis or full characterization. The provided data is a composite based on common practices in the field).

- Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). In Books. Royal Society of Chemistry.

- Supporting Information for a relevant article showcasing spectral data of related heterocyclic compounds. The Royal Society of Chemistry.

- This compound | CAS 113544-16-4. Santa Cruz Biotechnology.

- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.

- CAS 113544-17-5: 2-Phenyl-6-[(phenylmethyl)thio]-4H-thiopyran-4-one. CymitQuimica.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform

- Chapter 8: Synthesis, Properties, and Biological Applic

- Synthesis and Some Properties of New 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)

- 4H-thiopyran-4-one | C5H4OS | CID 136793. PubChem.

- 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PMC - NIH.

- 2-(methylthio)-4H-thiopyran-4-thione. SpectraBase.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.

- 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook.

- 2,6-Diphenyltetrahydro-4H-thiopyran-4-one | C17H16OS | CID 142121. PubChem.

- Synthesis of new pyran and pyranoquinoline deriv

- Some biologically active thiopyran derivatives.

- Biological Applications of Thiourea Deriv

- Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum. ChemicalBook.

- Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.

- Tetrahydro-4H-thiopyran-4-one 99 1072-72-6. Sigma-Aldrich.

- 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. NIH.

- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook.

- 4H-Pyran-based biologically active molecules.

- (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.

- Thiopyran – Knowledge and References. Taylor & Francis.

- 4H-Thiopyran | C5H6S | CID 136136. PubChem.

- 4-(4-Bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran. PMC - NIH.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS No. 113544-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a sulfur-containing heterocyclic compound. While specific detailed experimental data for this molecule is not extensively documented in readily available literature, this guide synthesizes information on its chemical identity, proposes a plausible synthetic route based on established methodologies for related thiopyranones, and discusses its expected physicochemical properties and potential biological significance. The thiopyran-4-one scaffold is a recognized pharmacophore, suggesting potential applications for this compound in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

Introduction and Overview

This compound (CAS No. 113544-16-4) is a derivative of 4H-thiopyran-4-one, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. Thiopyran cores are present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[1] The subject compound is characterized by a phenyl group at the 6-position and a methylthio group at the 2-position of the thiopyran-4-one ring. These substitutions are expected to modulate the electronic and steric properties of the core structure, potentially influencing its biological activity and pharmacokinetic profile.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 113544-16-4 | [2] |

| Molecular Formula | C₁₂H₁₀OS₂ | [2] |

| Molecular Weight | 234.34 g/mol | [2] |

| IUPAC Name | 2-(methylthio)-6-phenyl-4H-thiopyran-4-one | |

| Canonical SMILES | CSC1=CC(=O)C=C(S1)C2=CC=CC=C2 | |

| InChI Key | Not readily available |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not prominently available, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of substituted 4H-thiopyran-4-ones. A common and effective strategy involves the reaction of a β-keto dithioester with an α,β-unsaturated ketone.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from phenylacetylene and methyl dithioacetate. The proposed forward synthesis is a one-pot, three-component reaction, which is an efficient strategy in modern organic synthesis.

Sources

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Structure, Synthesis, and Scientific Context

This guide offers a comprehensive technical overview of 2-methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By examining its molecular architecture, plausible synthetic routes, and the broader context of the thiopyran-4-one chemical class, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Thiopyran-4-one Core

The 4H-thiopyran-4-one skeleton is a prominent heterocyclic motif in organic chemistry, characterized by a six-membered ring containing a sulfur atom and a ketone functional group.[1] This structural framework is a key building block in the synthesis of a diverse array of compounds exhibiting significant biological activities.[2] Thiopyran derivatives have garnered considerable attention for their potential therapeutic applications, with research demonstrating their efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2] The inherent reactivity of the thiopyran-4-one core, particularly the electrophilicity of the carbonyl carbon and the potential for reactions at the sulfur atom, makes it a versatile scaffold for the development of novel chemical entities.[3]

Molecular Structure and Physicochemical Properties

This compound is a substituted thiopyranone with the chemical formula C₁₂H₁₀OS₂.[4] Its molecular weight is 234.34 g/mol , and it is identified by the CAS Number 113544-16-4.[4]

| Property | Value | Source |

| CAS Number | 113544-16-4 | [4] |

| Molecular Formula | C₁₂H₁₀OS₂ | [4] |

| Molecular Weight | 234.34 g/mol | [4] |

Structural Elucidation: A Theoretical Perspective

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its molecular geometry can be inferred from crystallographic data of related 4H-thiopyran derivatives. The central 4H-thiopyran ring is expected to adopt a conformation that is either planar or a flattened boat, as observed in similar structures.[5] The phenyl group at position 6 and the methylthio group at position 2 will influence the overall electronic distribution and steric profile of the molecule.

Below is a diagram illustrating the proposed molecular structure and a logical workflow for its characterization.

Caption: Proposed structure and key analytical techniques for its full characterization.

Spectroscopic Profile: Predicted Features

Based on the analysis of analogous compounds, the following spectroscopic characteristics for this compound can be anticipated:

-

¹H NMR: The spectrum would likely show a singlet for the methylthio protons (SCH₃) around δ 2.5 ppm. The protons on the thiopyran ring would appear as distinct signals, and the phenyl group protons would be observed in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. Signals for the methylthio carbon, the carbons of the thiopyran ring, and the phenyl ring carbons would also be present in their expected regions.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature, typically in the range of 1630-1680 cm⁻¹.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for constructing the 4H-thiopyran-4-one ring system.

Proposed Synthetic Pathway

A logical approach involves the reaction of a phenyl-substituted propargyl precursor with carbon disulfide, followed by methylation. This method is analogous to the synthesis of ketene dithioacetals, which are known intermediates in the formation of various sulfur-containing heterocycles.

Experimental Protocol: A Hypothetical Synthesis

-

Step 1: Deprotonation. Phenylpropiolic acid is treated with a strong base, such as sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (THF) to generate the corresponding acetylide.

-

Step 2: Reaction with Carbon Disulfide. Carbon disulfide is added to the acetylide solution, leading to the formation of a dithiocarboxylate intermediate.

-

Step 3: Methylation and Cyclization. The reaction mixture is then treated with methyl iodide. This step is expected to result in S-methylation and subsequent intramolecular cyclization to yield the this compound product.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel.

The following diagram illustrates this proposed synthetic workflow.

Caption: A plausible synthetic route to the target molecule.

Chemical Reactivity

The reactivity of the 4H-thiopyran-4-one core is influenced by the presence of the sulfur heteroatom and the conjugated system. The carbonyl group is susceptible to nucleophilic attack. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the molecule. The presence of the methylthio group at the 2-position and the phenyl group at the 6-position will also influence the regioselectivity of further chemical transformations.

Applications in Drug Discovery and Development

Thiopyran derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for medicinal chemistry programs.[2] The structural motifs present in this compound suggest its potential for evaluation in various therapeutic areas. The lipophilic phenyl group and the polar carbonyl and sulfur functionalities provide a balanced physicochemical profile that could be conducive to cell permeability and target engagement.

The exploration of thiopyran-4-ones as potential anticancer agents is an active area of research.[2] Their mechanism of action can vary, and further studies would be required to elucidate the specific biological targets of this compound.

Conclusion

This compound represents an intriguing heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. While specific experimental data for this molecule is limited in the public domain, this guide has provided a comprehensive overview of its predicted structure, a plausible synthetic strategy, and its placement within the broader context of bioactive thiopyran-4-one derivatives. The information presented herein is intended to serve as a foundational resource for researchers and scientists, stimulating further exploration into the chemistry and potential applications of this and related compounds.

References

- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. ACS Omega. 2018.

- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds. 2020.

- A review on chemical and biological studies of thiopyran derivatives.

-

Synthesis of substituted 4H-thiopyran-4-ones. ResearchGate. Accessed January 12, 2026. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Accessed January 12, 2026. [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. Accessed January 12, 2026. [Link]

- Synthesis of 4H-thiopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1. 1977.

- Tetrahydro-4H-thiopyran-4-one in multicomponent reactions (microreview). Chemistry of Heterocyclic Compounds. 2021.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

- 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Acta Crystallographica Section E. 2009.

-

Thiopyran. Wikipedia. Accessed January 12, 2026. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. 2018.

- Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. 2005.

- Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals. Organic & Biomolecular Chemistry. 2020.

- 4-Methyl-2,4,6-triphenyl-4H-thiopyran. Acta Crystallographica Section E. 2009.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates a strategic and efficient synthetic pathway for 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited direct literature on this specific molecule, this paper constructs a plausible and robust synthesis route based on established principles of thiopyran chemistry. The core of this guide focuses on a one-pot, three-component reaction, leveraging the versatility of a phenyl-substituted 1,3-dicarbonyl precursor, carbon disulfide, and a methylating agent. The proposed methodology is supported by analogous transformations reported in peer-reviewed literature, ensuring a high degree of scientific integrity. This document provides a detailed mechanistic explanation, a step-by-step experimental protocol, and visual representations of the synthetic pathway to aid researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 4H-Thiopyran-4-one Scaffold

The 4H-thiopyran-4-one framework is a prominent heterocyclic motif that has garnered considerable attention in the scientific community. These sulfur-containing compounds are integral to the structure of various bioactive agents, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3] The unique electronic and structural characteristics of the thiopyran ring also make these compounds valuable building blocks in the synthesis of more complex molecular architectures and in the development of novel materials.

This guide focuses on the synthesis of a specific derivative, this compound. The presence of the phenyl group at the C6 position and the methylthio group at the C2 position is anticipated to impart distinct physicochemical properties, making it a valuable candidate for further investigation in drug discovery and materials science. The objective of this whitepaper is to present a well-reasoned and experimentally viable synthetic strategy for this target molecule, thereby facilitating its accessibility for future research endeavors.

Proposed Synthetic Pathway: A Convergent One-Pot, Three-Component Strategy

A one-pot, three-component reaction is proposed as an efficient and atom-economical approach for the synthesis of this compound. This strategy involves the sequential reaction of a phenyl-substituted 1,3-dicarbonyl compound, carbon disulfide, and methyl iodide in a single reaction vessel. This approach is favored for its operational simplicity, reduced waste generation, and the ability to construct complex molecules from simple precursors in a single step.

Overall Reaction Scheme

The proposed synthesis commences with a phenyl-substituted 1,3-dicarbonyl compound, such as ethyl benzoylacetate, which reacts with carbon disulfide in the presence of a strong base, followed by the addition of methyl iodide to yield the target compound.

Figure 1: Proposed one-pot, three-component synthesis.

Mechanistic Insights

The reaction is believed to proceed through a series of well-established transformations, beginning with the formation of a key dithiocarboxylate intermediate.

Step 1: Formation of the Dithiocarboxylate Intermediate

The reaction is initiated by the deprotonation of the active methylene group of the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) by a strong base, such as sodium hydride or potassium tert-butoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

Step 2: S-Methylation

The resulting dithiocarboxylate intermediate is a potent nucleophile and readily undergoes S-alkylation upon the addition of a methylating agent like methyl iodide. This step introduces the methylthio group at what will become the C2 position of the thiopyran ring.

Step 3: Intramolecular Cyclization and Elimination

The final step involves an intramolecular cyclization, where the enolate oxygen or a deprotonated carbon attacks the electrophilic carbon of the thiocarbonyl group, leading to the formation of the six-membered ring. Subsequent elimination of a suitable leaving group (e.g., ethoxide from the ester) results in the formation of the stable, conjugated 4H-thiopyran-4-one ring system.

Figure 2: Detailed mechanistic workflow.

Experimental Protocol

The following is a detailed, hypothetical experimental procedure based on established methods for the synthesis of analogous 4H-thiopyran-4-one derivatives.[4][5]

Reagents and Conditions

| Reagent | Molar Ratio | Molecular Weight | Amount |

| Ethyl Benzoylacetate | 1.0 | 192.21 g/mol | (e.g., 10 mmol, 1.92 g) |

| Sodium Hydride (60% disp. in oil) | 2.2 | 24.00 g/mol | (e.g., 22 mmol, 0.88 g) |

| Carbon Disulfide | 1.5 | 76.13 g/mol | (e.g., 15 mmol, 1.14 g) |

| Methyl Iodide | 1.2 | 141.94 g/mol | (e.g., 12 mmol, 1.70 g) |

| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 50 mL) |

Step-by-Step Procedure

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl benzoylacetate (1.0 eq) in anhydrous THF (15 mL) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Add carbon disulfide (1.5 eq) dropwise to the reaction mixture. A deep red color should develop.

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Conclusion

This technical guide has outlined a scientifically sound and plausible synthetic pathway for this compound. The proposed one-pot, three-component reaction offers an efficient and convergent route to this target molecule. The detailed mechanistic explanation and experimental protocol provide a solid foundation for researchers to undertake the synthesis of this and related thiopyran derivatives. Further studies could focus on the optimization of reaction conditions, exploration of the substrate scope with different substituted 1,3-dicarbonyl compounds, and the evaluation of the biological and material properties of the synthesized compounds.

References

-

ResearchGate. Synthesis of substituted 4H-thiopyran-4-ones.[Link]

-

National Institutes of Health. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives.[Link]

-

National Institutes of Health. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

-

ResearchGate. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer.[Link]

-

ACS Publications. Synthesis of 2,6-diaryl-4H-thiopyran-4-ones.[Link]

-

ResearchGate. Table 2. Synthesis of substituted 4H-thiopyran-4-ones.[Link]

-

ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).[Link]

-

ResearchGate. (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

-

RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

-

RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

-

The Royal Society of Chemistry. Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals.[Link]

Sources

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

A Technical Guide to 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the compound's nomenclature, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the broader context of thiopyran derivatives in drug discovery, highlighting their established biological activities and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction to Thiopyranones

Thiopyrans are six-membered heterocyclic compounds containing a sulfur atom within the ring.[1] Their oxygen-containing analogues are known as pyrans.[2] The introduction of a ketone functional group into the thiopyran ring gives rise to thiopyranones, a class of compounds that serves as a crucial scaffold in the synthesis of various bioactive agents.[3] These sulfur-containing heterocycles are integral to the development of pharmaceuticals, disinfectants, and dyes.[3] The inherent reactivity and structural features of the thiopyranone core make it a versatile building block for creating structurally diverse molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses specifically on the 2-(methylthio)-6-phenyl substituted derivative, providing in-depth technical information for its synthesis and characterization.

Nomenclature and Physicochemical Properties

Accurate identification and characterization are paramount in chemical research. This section outlines the formal nomenclature and key physical properties of the target compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one .

A common synonym found in chemical databases is:

Its unique Chemical Abstracts Service (CAS) Registry Number is 113544-16-4 , which is essential for unambiguous identification in literature and databases.[5][6]

Chemical Structure and Properties

The structural and physical properties of 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀OS₂ | [5] |

| Molecular Weight | 234.34 g/mol | [5] |

| CAS Number | 113544-16-4 | [5][6] |

| Appearance | (Typically a solid, specific color depends on purity) | N/A |

| Solubility | (Expected to be soluble in common organic solvents like DMSO, DMF, Chloroform) | N/A |

Synthesis and Mechanistic Considerations

General Synthetic Workflow

A potential synthesis could involve the condensation of a phenyl-substituted three-carbon component with a dithiocarboxylate derivative. The workflow illustrates the key stages from starting materials to the final product.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on common methods for synthesizing similar heterocyclic systems. Researchers should optimize these conditions based on their specific substrates and laboratory capabilities.

Objective: To synthesize 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one.

Materials:

-

Chalcone (1-phenyl-3-aryl-2-propen-1-one derivative)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Strong base (e.g., Sodium methoxide, NaOMe)

-

Anhydrous solvent (e.g., Methanol, Ethanol)

Procedure:

-

Preparation of the Dithioacetate Intermediate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chalcone derivative in the anhydrous solvent.

-

Add carbon disulfide to the solution.

-

Cool the mixture in an ice bath and slowly add the strong base (e.g., sodium methoxide). The base facilitates the reaction between the enolate of the ketone and carbon disulfide.

-

Expert Insight: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the chalcone without competing side reactions. Anhydrous conditions prevent quenching of the base and intermediates.

-

-

After stirring for a set time (e.g., 1-2 hours) at low temperature, add methyl iodide to the reaction mixture. This step methylates the dithioate intermediate.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.

-

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for several hours to promote the intramolecular cyclization and subsequent dehydration/elimination to form the thiopyranone ring.

-

Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one.

Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Biological Activity and Potential Applications

While specific biological data for 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one is not extensively documented in the provided search results, the broader class of thiopyran derivatives exhibits significant pharmacological potential, making this compound a person of interest for further investigation.

Established Activities of Thiopyran Derivatives

Derivatives of the thiopyran scaffold are known to possess a wide array of biological activities. These compounds are recognized as important structures in the development of agents with:

-

Anticancer Activity : Various substituted thiopyrans have shown cytotoxicity against a range of cancer cell lines.[7][8]

-

Anti-inflammatory Effects : The thiopyran core is found in molecules that can inhibit key inflammatory mediators.[3][7]

-

Antimicrobial Properties : Thiopyran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[3][4][9]

-

Antioxidant Properties : Some sulfur-containing heterocycles, including thiopyrans, have demonstrated the ability to act as antioxidants.[3][4]

The diagram below illustrates the relationship between the core thiopyran structure and its diverse biological applications.

Caption: Bioactivity profile of the thiopyran scaffold.

Given that 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been investigated as anti-kinetoplastidal agents, it is plausible that the title compound could be explored for similar antiparasitic activities.[10] Further screening in relevant biological assays is warranted to determine its specific activity profile.

Conclusion and Future Directions

2-(Methylthio)-6-phenyl-4H-thiopyran-4-one is a well-defined chemical entity with a clear nomenclature and known physicochemical properties. While its specific biological functions are yet to be fully elucidated, its structural class—the thiopyranones—is of significant interest to the medicinal chemistry community. The synthetic pathways to such compounds are generally established, allowing for the production of material for biological screening.

Future research should focus on:

-

Biological Screening: Evaluating the compound's efficacy in anticancer, anti-inflammatory, and antimicrobial assays to uncover its therapeutic potential.

-

Analogue Synthesis: Creating a library of related compounds by modifying the phenyl and methylthio substituents to establish Structure-Activity Relationships (SAR).

-

Mechanism of Action Studies: For any identified biological activity, subsequent studies should aim to determine the molecular target and mechanism of action.

This technical guide provides the necessary foundational knowledge for researchers to embark on further investigation of this promising heterocyclic compound.

References

-

Al-Mousawi, S. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved from [Link]

-

Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia. Retrieved from [Link]

-

PubChem. (n.d.). 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)-. Retrieved from [Link]

-

Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

PubChem. (n.d.). 4H-thiopyran-4-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiopyran. Retrieved from [Link]

-

Da Cunha, S., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Some biologically active thiopyran derivatives. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed Central. Retrieved from [Link]

-

Rahmani, H., et al. (2009). 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

-

Els-hoony, F. A., et al. (2024). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Retrieved from [Link]

-

Parashchuk, M. V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]

-

MDPI. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Thiopyran. Retrieved from [Link]

-

Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrothiopyran-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 4H-Thiopyran. Retrieved from [Link]

-

Rahmani, H., et al. (2009). 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PubMed Central. Retrieved from [Link]

-

Singh, H., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. Retrieved from [Link]

Sources

- 1. Thiopyran - Wikipedia [en.wikipedia.org]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | 113544-16-4 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" physical and chemical properties

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of this compound, a sulfur-containing heterocyclic compound of significant interest to medicinal chemistry and materials science. The thiopyranone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer and anti-inflammatory properties.[1] This document details the known physicochemical properties of the title compound, outlines a robust workflow for its synthesis and analytical characterization, and explores its potential applications in drug discovery, particularly as a modulator of critical signaling pathways. The methodologies presented are grounded in established chemical principles, providing researchers and drug development professionals with both theoretical insights and practical, field-proven protocols.

Introduction to the Thiopyranone Scaffold

Sulfur-containing heterocycles are a cornerstone of modern chemistry, integral to the structure of countless natural products and synthetic compounds.[2] Their unique electronic and structural properties often impart potent biological activity, making them a central focus of pharmaceutical research.[2][3] Among these, the thiopyran ring system is a crucial building block for various bioactive agents.[2]

The 4H-thiopyran-4-one moiety, in particular, serves as a versatile synthetic intermediate and a core component of molecules with therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] Their mechanism of action is often attributed to their ability to interact with key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression.[1] The title compound, this compound, combines this potent core with a phenyl group and a methylthio substituent, creating a unique molecular architecture with significant potential for further development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. This section summarizes the key identifiers and structural properties of this compound. While specific experimental data such as melting and boiling points are not widely published, the table below consolidates available information from chemical suppliers and databases.

| Property | Value | Source |

| IUPAC Name | 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one | - |

| CAS Number | 113544-16-4 | [4] |

| Molecular Formula | C₁₂H₁₀OS₂ | [4] |

| Molecular Weight | 234.34 g/mol | [4] |

| Appearance | Not specified (typically solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Synthesis and Reactivity

The synthesis of thiopyranone derivatives often involves multi-component reactions or cycloaddition strategies that allow for the efficient construction of the heterocyclic core.[1][3] The following protocol describes a generalized, plausible synthetic route for this compound based on established methodologies for similar structures.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A potential approach involves the reaction of a phenyl-substituted precursor with a sulfur-containing reagent to form the thiopyranone ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Rationale: This protocol employs a base-mediated condensation and cyclization strategy. The choice of a strong base like sodium hydride (NaH) in Step 1 is crucial for deprotonating the active methylene group of benzoylacetonitrile, initiating the reaction with carbon disulfide. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the ionic intermediates. The subsequent S-alkylation with methyl iodide is a standard method for introducing methylthio groups. The final cyclization with acetone is a classic approach to forming the six-membered thiopyranone ring.

-

Step 1: Formation of the Dithiolate Intermediate

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an argon atmosphere, add benzoylacetonitrile (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 equivalents) dropwise.

-

Stir the reaction for 2-3 hours, allowing it to warm to room temperature. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Step 2: S-Alkylation

-

Cool the mixture containing the dithiolate intermediate to 0 °C.

-

Add methyl iodide (2.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

-

-

Step 3: Cyclization to Form the Thiopyranone Ring

-

In a separate flask, prepare a solution of sodium ethoxide (NaOEt) (1.1 equivalents) in ethanol.

-

Add acetone (1.5 equivalents) to the ethoxide solution.

-

Slowly add the solution containing the bis(methylthio) intermediate from Step 2 to the acetone/ethoxide mixture at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) or by column chromatography on silica gel.

-

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for unambiguous structure elucidation.[5][6]

Caption: Standard analytical workflow for structural characterization.

Protocol 1: NMR Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[7] Deuterated solvents like CDCl₃ or DMSO-d₆ are used because they do not produce signals that would obscure the analyte's spectrum. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (Predicted):

-

Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm (corresponding to the phenyl group).

-

Vinyl Protons: Two singlets or doublets in the range of δ 6.0-7.0 ppm (for the two protons on the thiopyranone ring).

-

Methyl Protons: A sharp singlet around δ 2.5 ppm (for the -SCH₃ group).

-

-

Expected ¹³C NMR Signals (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically δ > 180 ppm.

-

Aromatic & Vinyl Carbons: Multiple signals between δ 110-160 ppm.

-

Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.

-

Protocol 2: Mass Spectrometry

Rationale: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision.[6] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.

-

Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode.

-

Data Analysis: The primary peak of interest will be the protonated molecular ion [M+H]⁺. For C₁₂H₁₀OS₂, the expected exact mass is 234.0173. The high-resolution mass spectrum should show a peak at m/z ≈ 235.0251, confirming the elemental composition.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive candidate for drug discovery programs. The broader class of thiopyran derivatives is known to possess significant biological activities.[8] A particularly promising area is oncology, where thiopyrans have been identified as potential inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[1]

These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[1] Small molecule inhibitors can block the ATP binding site of the kinase domain, thereby halting the downstream signaling cascade and inducing cancer cell death.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Conclusion

This compound is a heterocyclic compound built upon a scaffold known for its diverse biological activities and synthetic versatility. This guide has provided a consolidated view of its core properties, a detailed and rationalized protocol for its synthesis, and a robust workflow for its analytical characterization. Its structural similarity to known kinase inhibitors suggests significant potential for its application in drug discovery, particularly in the development of novel anticancer therapeutics. The information and methodologies presented herein offer a solid foundation for researchers and scientists aiming to explore and harness the potential of this promising molecule.

References

-

PubChem. 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)-. Available from: [Link]

-

PubChem. 4H-thiopyran-4-one. Available from: [Link]

-

ResearchGate. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available from: [Link]

-

Pharmacia. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Available from: [Link]

-

PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available from: [Link]

-

MDPI. Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available from: [Link]

-

SpectraBase. 2-(methylthio)-4H-thiopyran-4-thione. Available from: [Link]

-

PubMed Central. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]

-

Pharmaceutical Online. NMR And Mass Spectrometry In Pharmaceutical Development. Available from: [Link]

-

PubChem. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Available from: [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]

-

ResearchGate. Some biologically active thiopyran derivatives. Available from: [Link]

-

ResearchGate. Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Methylthio-2-butanone. Available from: [Link]

-

ResearchGate. Synthesis and Some Properties of New 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones. Available from: [Link]

-

PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

-

ResearchGate. 4H-Pyran-based biologically active molecules. Available from: [Link]

-

MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Available from: [Link]

-

University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]

-

PubMed Central. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

-

PubChem. 4H-Thiopyran. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]

-

National Institutes of Health. 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 7. bionmr.unl.edu [bionmr.unl.edu]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-thiopyran-4-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities.[1] This technical guide focuses on a specific, yet under-investigated, member of this family: 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS 113544-16-4).[2][3] While direct biological data for this compound is scarce, this document synthesizes existing research on structurally related analogues to build a robust, evidence-based framework for its potential therapeutic applications. We will explore the chemical rationale for its predicted bioactivity, delineate its most probable pharmacological profiles—primarily in oncology and microbiology—and provide detailed experimental workflows for validation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction: The 4H-Thiopyran-4-one Scaffold

Sulfur-containing heterocycles are integral to the development of novel therapeutics, lending unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[4] Within this class, the six-membered thiopyran ring is a cornerstone structure found in numerous bioactive agents.[1][4] The 4H-thiopyran-4-one skeleton, in particular, combines the structural features of an α,β-unsaturated ketone with a thioether, creating a conjugated system with significant potential for biological interaction. Derivatives have been reported to possess a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anti-parasitic properties.[1][5][6]

This guide postulates that the specific substitutions present in this compound—a methylthio (-SCH₃) group at the C2 position and a phenyl (-C₆H₅) group at the C6 position—create a molecule with high potential for significant biological activity, particularly as an antiproliferative and antimicrobial agent.

Molecular Structure and Rationale for Bioactivity

The therapeutic potential of this compound can be rationalized by dissecting its key structural motifs:

-

4H-Thiopyran-4-one Core: This conjugated system is a known pharmacophore. The endocyclic sulfur atom can engage in various non-covalent interactions, while the carbonyl group can act as a hydrogen bond acceptor. The overall planarity and electron distribution of the ring system facilitate interactions with biological macromolecules, such as DNA or enzyme active sites.[7][8]

-

6-Phenyl Group: The presence of an aryl substituent at the C6 position is a common feature in many biologically active thiopyranones. This group can enhance binding affinity through π-π stacking, hydrophobic, and van der Waals interactions with target proteins. Modifications to this phenyl ring (e.g., addition of methoxy or halogen groups) have been shown to significantly modulate cytotoxic potency, indicating its critical role in the structure-activity relationship (SAR).[7]

-

2-Methylthio Group (-SCH₃): The thioether linkage at the C2 position is particularly noteworthy. The sulfur atom in the methylthio group provides an additional site for hydrogen bonding and other interactions. Furthermore, 2-(alkylthio) substituents are found in various other heterocyclic drugs, including pyrimidine derivatives, where they have been shown to be crucial for activity as enzyme inhibitors and antimicrobial agents.[9][10][11] This group can influence the electronic properties of the entire ring system and may play a direct role in binding to a biological target.

Figure 1: Key functional motifs of this compound.

Potential Biological Activity Profile

3.1 Potent Anticancer and Cytotoxic Activity

The most compelling predicted activity for this compound is in oncology. Numerous studies have demonstrated that thiopyran derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and colon cancer.[7][8][12][13]

For instance, a series of bis-oxidized thiopyran derivatives showed significant inhibitory activity against A549, H1975, and MCF-7 cancer cells, with IC₅₀ values in the low micromolar range.[12][13] Another study reported that a dimethyl 6H-thiopyran-2,3-dicarboxylate derivative inhibited HCT-15 colon cancer and MCF-7 breast cancer cells with IC₅₀ values of 3.5 µM and 1.5 µM, respectively.[8]

Table 1: Representative Antiproliferative Activities of Substituted Thiopyran Analogues

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bis-oxidized Thiopyran | H1975 (NSCLC) | 3.14 | [12][13] |

| Bis-oxidized Thiopyran | A549 (NSCLC) | 4.0 | [12][13] |

| Bis-oxidized Thiopyran | MCF-7 (Breast) | 0.62 | [12][13] |

| 6H-Thiopyran Dicarboxylate | HCT-15 (Colon) | 3.5 | [7][8] |

| 6H-Thiopyran Dicarboxylate | MCF-7 (Breast) | 4.5 |[7] |

Potential Mechanisms of Action: The anticancer effects of thiopyrans are often multifactorial. Based on existing literature, potential mechanisms for this compound could include:

-

Induction of Apoptosis: Active thiopyran analogues have been shown to induce programmed cell death. Compound S-16, a bis-oxidized thiopyran, caused significant apoptosis in H1975 cells.[12] This is often mediated through the activation of caspase cascades and disruption of mitochondrial membrane potential.

-

Cell Cycle Arrest: The same compound S-16 was found to block the cell cycle in the G0/G1 phase, preventing cancer cell proliferation.[12][13]

-

Enzyme Inhibition: Substituted thiopyrans have been reported as potent inhibitors of DNA-protein kinase.[1] Furthermore, molecular docking studies suggest that some derivatives can bind with high affinity to the EGFR protein, a key target in cancer therapy.[12][13]

-

DNA Intercalation: Some thiopyran derivatives exhibit significant DNA-binding affinity, which can disrupt DNA replication and transcription, ultimately leading to cell death.[7][8]

Figure 2: Hypothetical apoptosis induction pathway for the target compound.

3.2 Broad-Spectrum Antimicrobial Activity

Heterocycles containing both nitrogen and sulfur are well-established scaffolds for antimicrobial agents.[14] The thiopyran core is no exception, with numerous derivatives demonstrating potent antibacterial and antifungal properties.[1] Specifically, derivatives of the related tetrahydro-4H-thiopyran-4-one have shown very strong activity against various strains of Candida spp. (MIC = 0.98 to 15.62 μg/ml) and activity against Gram-positive bacteria (MIC = 7.81–62.5 μg/ml).[15]

The presence of the sulfur atom is often correlated with antimicrobial efficacy.[14] Curcumin derivatives incorporating sulfur heterocycles showed significantly better activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger than the parent compound.[16][17] Given this precedent, this compound is a prime candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains like MRSA.[18]

Proposed Experimental Validation Workflow

To empirically determine the biological activities of this compound, a systematic, multi-stage screening approach is required.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 113544-16-4 [amp.chemicalbook.com]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative activity of novel derivative of thiopyran on breast and colon cancer lines and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 12. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sciencerepository.org [sciencerepository.org]

- 18. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-thiopyran-4-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, promising derivative, 2-Methylthio-6-phenyl-4H-thiopyran-4-one , and its related heterocyclic compounds. We will delve into the synthetic pathways, explore the critical role of this class of compounds as potent kinase inhibitors, particularly targeting the DNA-dependent protein kinase (DNA-PK), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering both a theoretical framework and practical insights into the therapeutic potential of this heterocyclic core.

Introduction: The Significance of the Thiopyran-4-one Core

Six-membered sulfur-containing heterocycles, particularly the thiopyran skeleton, are foundational building blocks in the design of numerous medicinal compounds.[1] Their unique physicochemical properties, including the ability of the sulfur atom to engage in various non-covalent interactions, make them attractive scaffolds for targeting a range of biological macromolecules. The 4H-thiopyran-4-one core, in particular, has garnered significant attention due to its prevalence in compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The focus of this guide, this compound, embodies the key structural features that contribute to the promising biological profile of this class of molecules.

Synthetic Strategies for this compound

Proposed Synthetic Pathway

The logical synthesis of the target compound can be envisioned through a hetero-Diels-Alder reaction or a condensation-cyclization approach. A particularly viable method involves the reaction of a phenyl-substituted three-carbon component with a dithiocarboxylate equivalent.

Conceptual Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the known reactivity of phenylacetonitrile with carbon disulfide to form dithioacid salts, which can then undergo cyclization.

Step 1: Synthesis of the Dithioacid Salt Intermediate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous benzene under an inert atmosphere (e.g., argon), add a solution of phenylacetonitrile (1 equivalent) in anhydrous benzene dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

The resulting precipitate, the sodium salt of the dithioacid, is collected by filtration, washed with anhydrous benzene, and dried under vacuum.

Causality: The use of a strong base like sodium hydride is crucial to deprotonate the acidic methylene protons of phenylacetonitrile, forming a carbanion that can act as a nucleophile.[1] The subsequent reaction with carbon disulfide, an excellent electrophile, leads to the formation of the dithioacid salt.[1]

Step 2: Cyclization to 6-Phenyl-2H-thiopyran-2,4(3H)-dione

-

Suspend the dried dithioacid salt in a suitable solvent such as ethanol.

-

Acidify the mixture with a mineral acid (e.g., concentrated HCl) and heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality: Acid-catalyzed intramolecular cyclization of the dithioacid intermediate, followed by tautomerization, is expected to yield the more stable dione tautomer of the thiopyran ring system.

Step 3: S-Alkylation to this compound

-

Dissolve the purified 6-Phenyl-2H-thiopyran-2,4(3H)-dione (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

-

Add a mild base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the final product, this compound.

Causality: The dione tautomer can be selectively S-alkylated at the more nucleophilic thione sulfur under basic conditions. Methyl iodide is a classic and efficient methylating agent for this transformation.

Biological Activity and Mechanism of Action

Derivatives of 2,6-disubstituted pyran-4-one and thiopyran-4-one have been identified as potent inhibitors of the DNA repair enzyme, DNA-dependent protein kinase (DNA-PK).[2] This kinase plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)